Paricalcitol Impurity B001
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paricalcitol Impurity B001 is a chemical compound related to Paricalcitol, a synthetic vitamin D analog used primarily in the treatment of secondary hyperparathyroidism associated with chronic kidney disease . This compound is one of the impurities that can be formed during the synthesis or degradation of Paricalcitol .
Méthodes De Préparation
The preparation of Paricalcitol Impurity B001 involves several synthetic routes and reaction conditions. One method includes reacting a compound with an oxidizing agent in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with a hydroxyl protecting group reagent containing a silicon group under alkaline conditions to form another intermediate. This intermediate undergoes a coupling reaction with another compound under alkaline conditions, followed by a desilicication reaction to yield this compound . The synthesis method is mild in reaction conditions, environmentally friendly, and has a high yield .
Analyse Des Réactions Chimiques
Paricalcitol Impurity B001 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, hydroxyl protecting group reagents, and desilicication reagents . The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound .
Applications De Recherche Scientifique
Paricalcitol Impurity B001 has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . It is also useful in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, this compound is used in the study of the efficacy and safety of Paricalcitol and other vitamin D receptor activators in patients undergoing hemodialysis .
Mécanisme D'action
The mechanism of action of Paricalcitol Impurity B001 is related to its interaction with the vitamin D receptor (VDR). Preclinical and in vitro studies have shown that the biological effects of Paricalcitol and its impurities are mediated by binding to the VDR, leading to the selective activation of vitamin D responsive pathways . This results in the inhibition of parathyroid hormone synthesis and secretion .
Comparaison Avec Des Composés Similaires
Paricalcitol Impurity B001 can be compared with other similar compounds, such as Paricalcitol Impurity 1, Paricalcitol Impurity 2, and Paricalcitol Impurity 3 . These impurities are also related to the synthesis and degradation of Paricalcitol and have similar chemical structures and properties . this compound is unique in its specific synthetic route and reaction conditions .
Propriétés
IUPAC Name |
2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSQNPZARKZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.